

A Technical Guide to Research-Grade Pentaerythritol Tetraacrylate: Sources, Specifications, and Experimental Applications

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Compound of Interest

Compound Name: Pentaerythritol tetraacrylate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of research-grade **pentaerythritol tetraacrylate** (PETA), a versatile crosslinking agent with significant applications in biomaterials, drug delivery, and tissue engineering. This document details commercial sources, key technical specifications for procurement, and established experimental protocols for its use in scientific research.

Commercial Sources and Key Specifications

Pentaerythritol tetraacrylate is a tetrafunctional monomer valued for its ability to form densely crosslinked polymer networks. For research and development purposes, sourcing high-purity PETA with well-defined specifications is crucial for reproducible experimental outcomes. Several chemical suppliers offer research-grade PETA, often with an inhibitor to prevent premature polymerization.

A summary of prominent suppliers and their typical product specifications is presented in Table 1. Researchers should always refer to the supplier's certificate of analysis (CoA) for lot-specific data.

Supplier	Product Name	CAS Number	Purity/Assay	Inhibitor	Key Physical Properties
Sigma-Aldrich	Pentaerythritol tetraacrylate	4986-89-4	Contains 10-40% triester as impurity.[1]	350 ppm monomethyl ether hydroquinone (MEHQ)[1]	Density: 1.19 g/mL at 25 °C, Refractive index: n20/D 1.487[1]
Polysciences, Inc.	Pentaerythritol tetraacrylate	4986-89-4	Not specified	Not specified	Melting Point: 18°C
Ottokemi	Pentaerythritol tetraacrylate	4986-89-4	≥80% (GC)	350 ppm MEHQ[2][3]	Density: 1.19 g/mL at 25 °C[2]
TCI AMERICA	Pentaerythritol Tetraacrylate (stabilized with MEHQ)	4986-89-4	Not specified	MEHQ[4]	Not specified
ChemicalBook	Pentaerythritol tetraacrylate	4986-89-4	Not specified	Not specified	Melting point: 18°C, Density: 1.19 g/mL at 25 °C, Refractive index: n20/D 1.487[5]

Experimental Protocols for Key Research Applications

PETA is frequently utilized in the formulation of biocompatible materials due to its rapid polymerization characteristics and the mechanical properties it imparts to the final product. Below are detailed protocols for common research applications.

Synthesis of PETA-crosslinked Hydrogels for Drug Delivery

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for drug delivery applications. PETA is an effective crosslinker in the synthesis of hydrogels.

Materials:

- **Pentaerythritol tetraacrylate (PETA)**
- Poly(ethylene oxide) (PEO) or other hydrophilic polymer
- Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)
- Drug to be encapsulated (e.g., lidocaine hydrochloride, diclofenac sodium)
- Phosphate-buffered saline (PBS)

Protocol:

- Preparation of the Polymer-Drug Solution (In Situ Loading):
 - Dissolve the desired amount of the hydrophilic polymer (e.g., PEO) in an aqueous solution.
 - Add the drug to be encapsulated to the polymer solution and stir until fully dissolved.
 - Add the photoinitiator to the solution.
 - Finally, add PETA as the crosslinking agent and mix thoroughly to ensure a homogenous solution. The concentration of PETA will determine the crosslinking density and, consequently, the drug release profile.
- UV Crosslinking:
 - Cast the prepared solution into a mold of the desired shape and thickness.

- Expose the solution to UV light for a specified period to initiate polymerization and crosslinking, forming the hydrogel. The duration and intensity of UV exposure should be optimized based on the specific formulation.
- Post-Loading Method (Alternative to In Situ):
 - Synthesize the hydrogel as described above without the drug.
 - Immerse the dried hydrogel film into a concentrated solution of the drug for a specific period to allow for drug absorption.
- Characterization:
 - The synthesized hydrogels can be characterized for their swelling behavior, mechanical properties, and drug release kinetics in a suitable buffer solution (e.g., PBS) at physiological temperature.

Preparation of PETA-based Bone Cement

PETA can be incorporated into bone cement formulations to enhance their mechanical properties and setting times.

Materials:

- Poly(methyl methacrylate) (PMMA) powder
- Methyl methacrylate (MMA) monomer
- **Pentaerythritol tetraacrylate (PETA)**
- Benzoyl peroxide (BPO) as an initiator
- N,N-dimethyl-p-toluidine (DMPT) as an accelerator

Protocol:

- Preparation of the Liquid Phase:

- Prepare the liquid monomer mixture by dissolving the accelerator (DMPT) in the MMA monomer.
- Add PETA to the MMA monomer solution. The concentration of PETA can be varied to study its effect on the final properties of the cement.
- Mixing of Solid and Liquid Phases:
 - The solid phase consists of PMMA powder and the initiator (BPO).
 - In a suitable mixing vessel, gradually add the solid phase to the liquid phase and mix thoroughly until a homogenous paste is formed.
- Setting and Characterization:
 - The setting time of the cement can be measured according to standard protocols (e.g., ISO 5833).
 - Once set, the mechanical properties of the bone cement, such as compressive strength and flexural strength, can be evaluated.

Cytotoxicity Assessment of PETA-based Biomaterials

It is essential to evaluate the biocompatibility of any new biomaterial. A common method is to assess its cytotoxicity using cell culture assays.

Materials:

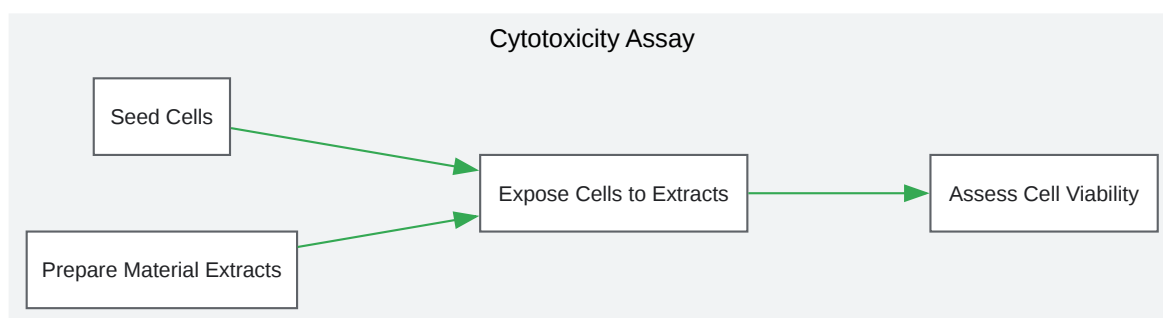
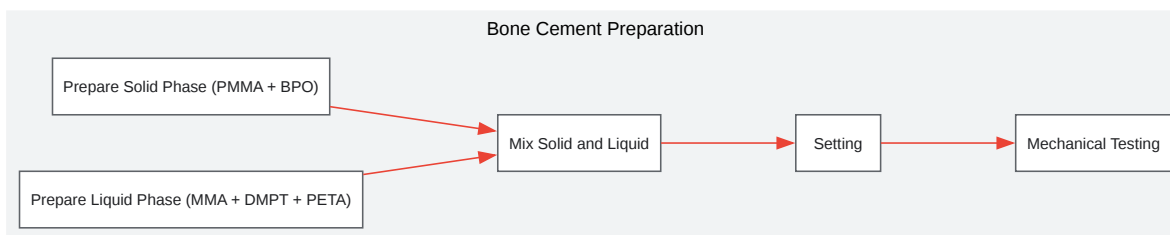
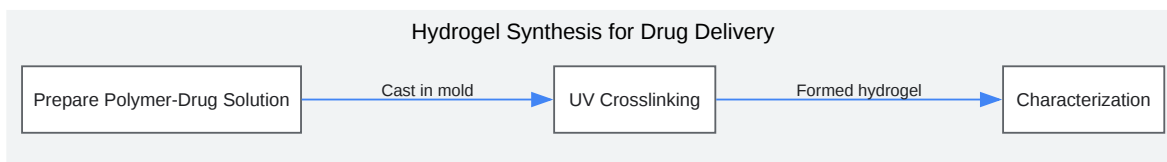
- PETA-based biomaterial (e.g., hydrogel, scaffold)
- Relevant cell line (e.g., fibroblasts, osteoblasts)
- Cell culture medium and supplements
- Cytotoxicity assay kit (e.g., MTT, MTS, or live/dead staining)
- 96-well cell culture plates

Protocol:

- Preparation of Material Extracts:
 - Sterilize the PETA-based material.
 - Incubate the material in a cell culture medium at 37°C for a defined period (e.g., 24, 48, 72 hours) to create an extract. The ratio of material surface area to medium volume should be standardized.
- Cell Seeding:
 - Seed the chosen cell line into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Exposure to Extracts:
 - Remove the culture medium from the cells and replace it with the prepared material extracts (undiluted and serial dilutions).
 - Include positive (e.g., cytotoxic substance) and negative (e.g., fresh culture medium) controls.
- Assessment of Cell Viability:
 - After the desired incubation period, assess cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.
 - Quantify the results using a plate reader or fluorescence microscope.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.



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